molecular formula C10H11ClO3 B1601385 Methyl 3-(chloromethyl)-4-methoxybenzoate CAS No. 36755-02-9

Methyl 3-(chloromethyl)-4-methoxybenzoate

Cat. No. B1601385
CAS RN: 36755-02-9
M. Wt: 214.64 g/mol
InChI Key: GGMLVQZGDANIEE-UHFFFAOYSA-N
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Description

“Methyl 3-(chloromethyl)-4-methoxybenzoate” is a chemical compound with the linear formula C9H9ClO2 . It is a derivative of benzoic acid, where a methyl group is attached to the carboxylic acid and a chloromethyl group is attached to the third carbon of the benzene ring .


Synthesis Analysis

The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, involves the use of Lewis acid catalysts like zinc chloride and ferric chloride . The reaction is a one-step process, starting from benzoyl chloride and paraformaldehyde . This method is considered simple, easy to control, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(chloromethyl)-4-methoxybenzoate” can be inferred from its linear formula C9H9ClO2 . It consists of a benzene ring with a carboxylic acid esterified with a methyl group and a chloromethyl group attached to the third carbon .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Methyl 3-(chloromethyl)-4-methoxybenzoate has been studied for its biological properties, particularly in relation to antimicrobial and antitumor activities. A compound structurally related to methyl 3-(chloromethyl)-4-methoxybenzoate, isolated from the marine endophytic fungus NIGROSPORA sp., demonstrated moderate antitumor and antimicrobial activities (Xia et al., 2011).

Spectroscopic Studies and Conformation Analysis

Studies involving spectroscopic methods have provided insights into the molecular structure and conformation of compounds similar to methyl 3-(chloromethyl)-4-methoxybenzoate. An analysis of the nuclear magnetic resonance, infrared, and ultraviolet spectra of ortho-substituted diphenyl ethers, including methyl 3-(chloromethyl)-4-methoxybenzoate, contributed to understanding their principal conformations (Chandler et al., 1964).

Synthesis and Photophysical Properties

The synthesis and photophysical properties of compounds containing methyl 3-(chloromethyl)-4-methoxybenzoate have been explored. A study on silicon-containing bis-azomethines, involving the reaction of this compound with other chemicals, revealed that the resulting Schiff bases are efficient UV light-absorbing and fluorescent materials, with potential applications in various fields (Zaltariov et al., 2015).

Thermochemical Properties

The thermochemical properties of methyl 3-(chloromethyl)-4-methoxybenzoate have been investigated both experimentally and computationally. This research is crucial for understanding the energetics and stability of the compound, which is relevant for its application in various chemical processes (Flores et al., 2019).

Molluscicidal and Antibacterial Activity

Research on prenylated benzoic acid derivatives, including methyl 3-(chloromethyl)-4-methoxybenzoate, has shown significant molluscicidal and antibacterial activities. Such properties suggest its potential use in pest control and antimicrobial applications (Orjala et al., 1993).

Singlet Molecular Oxygen Generation and Quenching

The compound has been studied for its role in the generation and quenching of singlet molecular oxygen. This aspect is vital in understanding its application in photostabilization and protection against photodegradation in various materials (Soltermann et al., 1995).

Metabolism by Anaerobic Bacteria

Investigations into the metabolism of methyl 3-(chloromethyl)-4-methoxybenzoate and related compounds by anaerobic bacteria have provided insights into microbial degradation pathways. This research is significant for understanding the environmental fate and biodegradation of such compounds (Deweerd et al., 1988).

properties

IUPAC Name

methyl 3-(chloromethyl)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMLVQZGDANIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511503
Record name Methyl 3-(chloromethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36755-02-9
Record name Methyl 3-(chloromethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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